molecular formula C9H10N2O3 B189292 N,N-dimethyl-3-nitrobenzamide CAS No. 7291-02-3

N,N-dimethyl-3-nitrobenzamide

Cat. No.: B189292
CAS No.: 7291-02-3
M. Wt: 194.19 g/mol
InChI Key: DKWDGIRXGDSOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the meta position

Scientific Research Applications

N,N-Dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

N,N-dimethyl-3-nitrobenzamide is classified under the GHS07 hazard class . It may cause skin sensitization (H317) and should be handled with appropriate safety measures . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-3-nitrobenzamide can be synthesized through the nitration of N,N-dimethylbenzamide. The nitration process involves the introduction of a nitro group into the benzene ring. This can be achieved by treating N,N-dimethylbenzamide with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N,N-dimethyl-3-aminobenzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitrobenzamide involves its interaction with molecular targets through its nitro and amide functional groups. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.

    N,N-Dimethyl-4-nitrobenzamide: Has the nitro group at the para position, which can influence its reactivity and interaction with other molecules.

    N,N-Dimethyl-3-aminobenzamide:

Uniqueness: N,N-Dimethyl-3-nitrobenzamide is unique due to the presence of the nitro group at the meta position, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various chemical transformations and research applications.

Properties

IUPAC Name

N,N-dimethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDGIRXGDSOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324387
Record name N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-02-3
Record name 7291-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylamine (50% aqueous solution, 3.6 ml) was stirred in an ice bath and a solution of 3-nitrobenzoyl chloride (1.8 g) in 1,4-dioxan (4 ml) was dropwise added thereto. The resulting mixture was stirred vigorously at ambient temperature for 2.5 hours. Ethyl acetate was added and organic layer was washed with water, 1N hydrochloric acid, 1N sodium hydroxide, water and saturated sodium chloride solution successively and dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was recrystallized from benzene-n-hexane to afford N,N-dimethyl-3-nitrobenzamide (1.5 g) as a pale yellow prism.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Nitrobenzoyl chloride (1.03 g, 5.5 mmol) was treated with dimethylamine (40% aqueous solution) (5 ml). The reaction mixture was stirred under Argon for 2 hours, and then extracted with dichloromethane (70 ml). The organic extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale yellow solid (0.94 g, 87%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.